Dichlorophosphorylmethylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

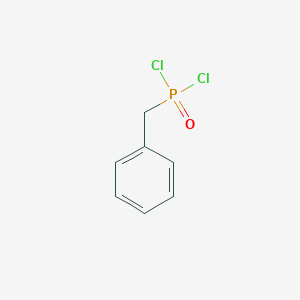

Dichlorophosphorylmethylbenzene, also known as benzylphosphonic dichloride, is an organophosphorus compound with the molecular formula C7H7Cl2OP. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a phosphoryl group (P=O) bonded to a benzyl group (C6H5CH2) and two chlorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dichlorophosphorylmethylbenzene can be synthesized through the reaction of benzyl alcohol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds as follows:

C6H5CH2OH+PCl3→C6H5CH2P(O)Cl2+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride. The product is then purified by distillation under reduced pressure.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of benzyl alcohol to a reactor containing phosphorus trichloride and a base. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

Dichlorophosphorylmethylbenzene undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation: The compound can be oxidized to form benzylphosphonic acid.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as ammonia, primary or secondary amines, alcohols, or thiols are used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or under mild heating.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

Nucleophilic substitution: Produces benzylphosphonates or benzylphosphonamides.

Oxidation: Yields benzylphosphonic acid.

Reduction: Forms benzylphosphine derivatives.

Wissenschaftliche Forschungsanwendungen

Dichlorophosphorylmethylbenzene has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important intermediates in the production of pesticides, flame retardants, and plasticizers.

Biology: Employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting enzyme pathways.

Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of dichlorophosphorylmethylbenzene involves its ability to act as a phosphorylating agent. The compound can transfer its phosphoryl group to nucleophilic sites on target molecules, leading to the formation of phosphonate or phosphonamide derivatives. This reactivity is exploited in various synthetic and biological applications, where the phosphoryl group can modulate the activity of enzymes or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzylphosphonic acid: Similar structure but with hydroxyl groups instead of chlorine atoms.

Benzylphosphonates: Esters of benzylphosphonic acid.

Benzylphosphonamides: Amides derived from benzylphosphonic acid.

Uniqueness

Dichlorophosphorylmethylbenzene is unique due to its dual chlorine atoms, which make it a versatile intermediate for further chemical modifications. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of a wide range of organophosphorus compounds with diverse applications in chemistry, biology, and industry.

Biologische Aktivität

Dichlorophosphorylmethylbenzene, also known as benzylphosphonic dichloride, is an organophosphorus compound with significant biological activity. Its unique structure, characterized by a phosphoryl group attached to a benzyl moiety, allows it to function as a precursor in the synthesis of various biologically active molecules and as an inhibitor of specific enzymes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₇H₇Cl₂OP

- Molecular Weight : 195.05 g/mol

- Physical State : Colorless to pale yellow liquid

- IUPAC Name : this compound

The compound is synthesized by reacting benzyl alcohol with phosphorus trichloride in the presence of a base like pyridine, yielding this compound and hydrochloric acid as a byproduct.

This compound acts primarily as a phosphorylating agent. It can transfer its phosphoryl group to nucleophilic sites on target biomolecules, leading to the formation of phosphonate or phosphonamide derivatives. This reactivity is crucial for its role in modifying enzyme activities and influencing various biochemical pathways.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in:

- Inhibiting Protein Kinases : Research indicates that compounds similar to this compound can selectively inhibit specific kinases involved in cancer progression, such as PIM1 and DAPK3. These kinases play critical roles in cell proliferation and survival .

- Modulating Enzyme Pathways : The compound's ability to act on various enzymes suggests potential applications in drug development, particularly in targeting metabolic pathways relevant to diseases like cancer and inflammation.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

- Acute Toxicity : Initial studies indicate that exposure can lead to adverse effects on mammalian systems, although specific LD50 values remain under investigation.

- Chronic Exposure Effects : Long-term studies are necessary to understand the implications of chronic exposure on human health and the environment, particularly regarding potential carcinogenicity or endocrine disruption.

Case Studies

Several case studies highlight the biological implications of organophosphorus compounds, including this compound:

- Enzyme Inhibition in Cancer Models : A study demonstrated that derivatives of this compound effectively inhibited PIM1 kinase activity in vitro, leading to reduced proliferation of cancer cell lines .

- Environmental Impact Assessments : Investigations into the environmental persistence of similar organophosphorus compounds suggest potential bioaccumulation in aquatic species, raising concerns about ecological impacts and food chain effects .

Table 1: Comparative Analysis of Biological Activity

Table 2: Toxicological Findings

Eigenschaften

IUPAC Name |

dichlorophosphorylmethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2OP/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGYMVCOXXOADK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400491 |

Source

|

| Record name | Benzylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-19-0 |

Source

|

| Record name | Benzylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.